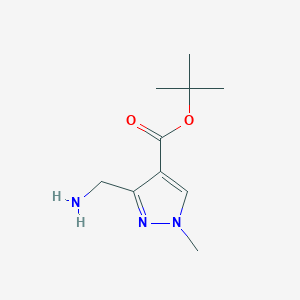
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol, also known as BTE, is a synthetic compound with a unique structure that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. BTE is a brominated triazole that has a range of interesting properties, including an ability to act as an inhibitor for certain enzymes and its potential use as a building block for complex molecules.
科学研究应用
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol has been studied for its potential applications in medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been shown to possess inhibitory activity against certain enzymes, such as cytochrome P450 enzymes and aminopeptidases. This property makes this compound a potential candidate for the development of new drugs. In organic synthesis, this compound can be used as a building block for the synthesis of complex molecules, such as peptides and carbohydrates.
作用机制
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This compound also has been shown to inhibit aminopeptidases, which are enzymes involved in the breakdown of peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, research suggests that this compound may be able to modulate the activity of certain enzymes, which could have implications for drug metabolism and the synthesis of complex molecules. In addition, this compound may have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
实验室实验的优点和局限性
The main advantage of using 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol in laboratory experiments is its easy synthesis, which makes it an ideal building block for complex molecules. Additionally, this compound’s inhibitory activity against certain enzymes makes it a potential candidate for the development of new drugs. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.
未来方向
There are several potential future directions for the study of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol. First, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Second, this compound could be studied for its potential applications in drug discovery and development. Third, this compound could be used to synthesize more complex molecules, such as peptides and carbohydrates. Finally, this compound could be studied for its potential anti-inflammatory and anti-cancer properties.
合成方法
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is typically achieved through a two-step procedure. The first step involves the reaction of 4-bromo-2H-1,2,3-triazole with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate. This reaction forms a 2-bromo-2H-1,2,3-triazol-2-yl ethyl ester, which is then hydrolyzed in the presence of a base to yield this compound. This synthesis method is simple and efficient, and can be readily scaled up for industrial production.
属性
IUPAC Name |
2-(4-bromotriazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c5-4-3-6-8(7-4)1-2-9/h3,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADXICXMXZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

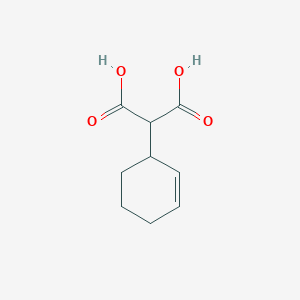



![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
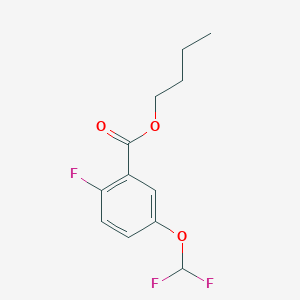
![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
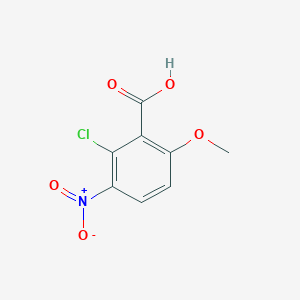
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
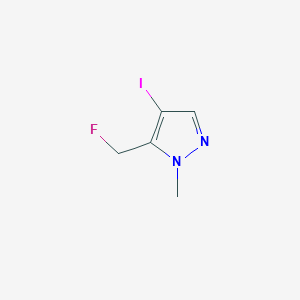
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)
![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)
